4-Chloro diphenyl sulfide
Overview
Description
4-Chloro diphenyl sulfide: is an organic compound with the molecular formula C12H9ClS . It is a derivative of benzene, where a chlorine atom and a phenylthio group are substituted at the 1 and 4 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that sulfides and their derivatives often interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
The mode of action of 4-Chloro diphenyl sulfide involves nucleophilic substitution reactions. This compound, being an aryl halide, can undergo nucleophilic substitution via either an SN1 or SN2 pathway . The reaction involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .
Biochemical Pathways
It’s known that sulfides can be involved in various biochemical processes, including the sulfur oxidation pathways . In these pathways, sulfur-oxidizing bacteria can convert sulfides into other compounds, potentially affecting the overall sulfur cycle within the environment .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its chemical structure and reactivity, it can be inferred that it might cause changes in the cellular environment due to its potential interactions with various biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the rate of its nucleophilic substitution reactions can be affected by the nature of the solvent and the type of nucleophile present .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for preparing 4-Chloro diphenyl sulfide involves the nucleophilic aromatic substitution of chlorobenzene with thiophenol under basic conditions.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling reaction between chlorobenzene and a phenylthio derivative.
Industrial Production Methods: Industrial production of this compound often employs large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high throughput.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro diphenyl sulfide can undergo further nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Substitution: Depending on the nucleophile, products can include 1-amino-4-(phenylthio)benzene or 1-methoxy-4-(phenylthio)benzene.
Oxidation: Products include 1-chloro-4-(phenylsulfinyl)benzene and 1-chloro-4-(phenylsulfonyl)benzene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 4-Chloro diphenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: This compound is used in studies to understand the behavior of sulfur-containing aromatic compounds in biological systems.
Industry:
Comparison with Similar Compounds
Chlorobenzene: Similar in structure but lacks the phenylthio group.
Thiophenol: Contains the phenylthio group but lacks the chlorine atom.
1-Chloro-4-(phenylethynyl)benzene: Similar in having a chlorine atom and a phenyl group, but the phenyl group is connected via an ethynyl linkage.
Uniqueness: 4-Chloro diphenyl sulfide is unique due to the presence of both a chlorine atom and a phenylthio group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-4-phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMZTRDJSKGOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074506 | |
Record name | Benzene, 1-chloro-4-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-26-5 | |
Record name | p-Chlorodiphenyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorodiphenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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